molecular formula C4H2N2NaS3+ B12465688 Sodium;5-sulfanyl-3-sulfanylidene-1,2-thiazole-4-carbonitrile CAS No. 2076-67-7

Sodium;5-sulfanyl-3-sulfanylidene-1,2-thiazole-4-carbonitrile

Cat. No.: B12465688
CAS No.: 2076-67-7
M. Wt: 197.3 g/mol
InChI Key: BAPZDOIEMXPLLP-UHFFFAOYSA-N
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Description

Sodium 3-sulfanyl-5-sulfanylidene-2H-1,2-thiazole-4-carbonitrile is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its aromatic properties and significant reactivity due to the presence of sulfur and nitrogen atoms. Thiazole derivatives are widely studied for their biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-sulfanyl-5-sulfanylidene-2H-1,2-thiazole-4-carbonitrile typically involves the reaction of cyanoacetamides with carbon disulfide and sodium ethoxide. The reaction proceeds through the formation of ketene dithioacetals, which then cyclize to form the thiazole ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a sulfanyl group.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfanyl derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Sodium 3-sulfanyl-5-sulfanylidene-2H-1,2-thiazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-sulfanyl-5-sulfanylidene-2H-1,2-thiazole-4-carbonitrile involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazole ring can form coordination complexes with metal ions, which can influence enzymatic activities and biochemical pathways. Additionally, the compound can interact with nucleophilic sites in biological molecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

    Thiazole: A basic five-membered ring containing sulfur and nitrogen.

    Benzothiazole: A fused ring system combining benzene and thiazole.

    Thiadiazole: A five-membered ring containing two nitrogen and one sulfur atom.

Uniqueness: Sodium 3-sulfanyl-5-sulfanylidene-2H-1,2-thiazole-4-carbonitrile is unique due to the presence of both sulfanyl and sulfanylidene groups, which provide distinct reactivity and potential biological activities compared to other thiazole derivatives .

Properties

CAS No.

2076-67-7

Molecular Formula

C4H2N2NaS3+

Molecular Weight

197.3 g/mol

IUPAC Name

sodium;5-sulfanyl-3-sulfanylidene-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C4H2N2S3.Na/c5-1-2-3(7)6-9-4(2)8;/h8H,(H,6,7);/q;+1

InChI Key

BAPZDOIEMXPLLP-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(SNC1=S)S.[Na+]

Origin of Product

United States

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